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Application Notes and Protocols for Tagmentation-Based Ancestry and Barcode Sequencing

(TABS)

This document provides a comprehensive, step-by-step guide for performing Tagmentation-

Based Ancestry and Barcode Sequencing (TABS) library preparation. Tailored for researchers,

scientists, and professionals in drug development, this guide details the experimental protocols,

quantitative data, and quality control checkpoints necessary for generating high-quality

sequencing libraries.

Introduction
Tagmentation is a highly efficient method for next-generation sequencing (NGS) library

preparation that combines DNA fragmentation and adapter ligation into a single enzymatic

reaction.[1][2][3] This process utilizes a hyperactive Tn5 transposase to simultaneously cleave

DNA and insert sequencing adapters, streamlining the library preparation workflow.[4][5] TABS
builds upon this technology, offering a robust and scalable solution for various genomic

applications. The benefits of this approach include low sample input requirements, reduced

hands-on time, and the generation of libraries with uniform and consistent insert sizes.[6] This

protocol outlines a standard procedure for TABS library preparation, suitable for a range of

DNA inputs.
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The TABS library preparation workflow consists of several key stages: initial DNA quality

control, tagmentation, post-tagmentation cleanup, PCR amplification for library enrichment and

indexing, and final library purification and quality assessment. Each step is critical for the

success of the sequencing experiment.
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Figure 1: TABS Library Preparation Workflow.
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Pre-Library Preparation: DNA Quality Control
Ensuring the quality of the starting genomic DNA (gDNA) is paramount for successful library

preparation.

Protocol:

Quantification: Accurately quantify the gDNA concentration using a fluorometric method,

such as a Qubit dsDNA BR Assay.[7] Avoid using UV absorbance methods like NanoDrop for

quantification as they can be less accurate due to the presence of RNA or other

contaminants.[8]

Purity Assessment: Assess DNA purity by measuring the A260/A280 and A260/A230 ratios

using a spectrophotometer. A 260/280 ratio of 1.8–2.0 is indicative of pure DNA.[8] The

260/230 ratio should ideally be between 2.0 and 2.2 to ensure the absence of organic

contaminants.[8]

Integrity Check: For optimal results, assess the integrity of the gDNA on a 1% agarose gel or

using an automated electrophoresis system like the Agilent TapeStation. High molecular

weight, intact gDNA will appear as a tight band.

Step-by-Step Library Preparation Protocol
This protocol is optimized for a starting input of 100-500 ng of high-quality gDNA.

Tagmentation Reaction
This step fragments the gDNA and ligates partial adapter sequences in a single reaction.[7]

Table 1: Tagmentation Reaction Setup
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Component Volume per Sample

Tagmentation Buffer (TB1) 11 µL

Bead-Linked Transposomes (BLT) 11 µL

gDNA (normalized to 100-500 ng) 2-30 µL

Nuclease-free Water to 30 µL

Total Volume 52 µL

Protocol:

Thaw Tagmentation Buffer (TB1) and Bead-Linked Transposomes (BLT) at room

temperature.[9]

In a 96-well PCR plate, combine the normalized gDNA and nuclease-free water to a final

volume of 30 µL.[9]

Prepare a tagmentation master mix by combining TB1 and BLT. Vortex the master mix

thoroughly to ensure the beads are fully resuspended.[9]

Add 22 µL of the tagmentation master mix to each sample well.

Pipette the reaction mixture up and down 10 times to mix thoroughly.

Seal the plate and incubate in a thermocycler with the following program: 55°C for 15

minutes, then hold at 10°C.[9]

Post-Tagmentation Cleanup
This step stops the tagmentation reaction and washes the tagmented DNA, which is now

bound to the beads.

Table 2: Post-Tagmentation Reagents
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Reagent Purpose

Tagment Stop Buffer (TSB) To quench the tagmentation reaction.

Tagment Wash Buffer (TWB) To wash the bead-bound DNA fragments.

Protocol:

Once the thermocycler reaches 10°C, immediately proceed to the cleanup.

Place the PCR plate on a magnetic stand and wait until the liquid is clear (approximately 3

minutes).

Carefully remove and discard the supernatant.

Remove the plate from the magnetic stand and add 100 µL of Tagment Wash Buffer (TWB)

to each well. Gently pipette to resuspend the beads.

Place the plate back on the magnetic stand and wait for the solution to clear.

Remove and discard the supernatant.

Repeat the wash with TWB one more time for a total of two washes.

PCR Amplification
This step uses a limited-cycle PCR to add index sequences for multiplexing and to amplify the

library.[7]

Table 3: PCR Amplification Reaction Setup
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Component Volume per Sample

Enhanced PCR Mix (EPM) 40 µL

Index 1 (i7) Primer 5 µL

Index 2 (i5) Primer 5 µL

Tagmented DNA (on beads) from previous step

Total Volume 50 µL

Protocol:

To the washed beads from the previous step, add the Enhanced PCR Mix (EPM) and the

respective Index 1 and Index 2 primers.

Gently pipette to mix and resuspend the beads.

Seal the plate and perform PCR using the following cycling conditions:

Table 4: PCR Cycling Conditions

Step Temperature Time Cycles

Lid Temperature 100°C - -

Initial Denaturation 98°C 45 seconds 1

Denaturation 98°C 10 seconds \multirow{3}{}{5-12}

Annealing 60°C 30 seconds

Extension 68°C 30 seconds

Final Extension 68°C 1 minute 1

Hold 10°C Indefinite 1

*The number of PCR cycles should be optimized based on the amount of input DNA. For 100-

500 ng of input, 5 cycles are generally sufficient. Lower DNA input may require more cycles.[9]
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Post-PCR Library Cleanup
This final cleanup step removes PCR reagents and size-selects the library fragments. Magnetic

beads (e.g., AMPure XP) are commonly used for this purpose.

Protocol:

Centrifuge the PCR plate to collect the contents at the bottom of the wells.

Place the plate on a magnetic stand and carefully transfer the supernatant (the amplified

library) to a new 96-well plate.

Perform a double-sided size selection using magnetic beads to remove small and large

fragments and narrow the library size distribution. A typical protocol involves using different

ratios of beads to sample volume to selectively bind and elute fragments of the desired size

range.[10]

Elute the final, purified library in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.5).

Final Library Quality Control
The quality of the final library is a critical determinant of sequencing success.

Protocol:

Library Size Distribution: Analyze the size distribution of the final library using an automated

electrophoresis system such as the Agilent Bioanalyzer or TapeStation. A successful library

should show a broad distribution of fragments, typically with an average size between 400

and 1200 bp.[2]

Library Concentration: Quantify the final library concentration using a fluorometric method

(e.g., Qubit dsDNA HS Assay) for accuracy.

Molarity Calculation: Calculate the molarity of the library using the average fragment size

(from the Bioanalyzer/TapeStation) and the concentration (from the Qubit). This is essential

for accurate pooling and loading onto the sequencer.

Table 5: Quality Control Metrics for Final TABS Library
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QC Metric Method Expected Result Troubleshooting

Library Size
Bioanalyzer/TapeStati

on

Average size 400-

1200 bp

Short libraries (<400

bp): May indicate too

little input DNA. Re-

quantify input DNA

and consider

increasing the

amount.[2] Long

libraries (>1200 bp):

May indicate too much

input DNA or the

presence of inhibitors.

[2]

Library Yield Qubit > 10-15 nM

Low yield: Possible

issues with PCR

amplification or bead

cleanup steps. Verify

the integrity of PCR

reagents and ensure

proper bead handling.

[2]

Adapter Dimers
Bioanalyzer/TapeStati

on

Minimal peak at ~120-

150 bp

Prominent adapter-

dimer peak: Indicates

inefficient ligation or

amplification.

Optimize bead

cleanup steps to

remove small

fragments.

Signaling Pathway Analysis with TABS Data
TABS can be applied to various genomic analyses, including the study of signaling pathways

by identifying genetic variations or epigenetic modifications within pathway-associated genes.
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For instance, analyzing mutations in the MAPK/ERK pathway can provide insights into cancer

development and drug resistance.

Growth Factor

Receptor Tyrosine Kinase

RAS

RAF

MEK

ERK

Transcription Factors
(e.g., c-Myc, AP-1)

Cell Proliferation,
Survival, Differentiation

Click to download full resolution via product page

Figure 2: Simplified MAPK/ERK Signaling Pathway.
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By generating whole-genome or targeted sequencing data, TABS can be used to identify single

nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations in genes

such as RAS and RAF, which are frequently mutated in various cancers. This information is

crucial for understanding disease mechanisms and developing targeted therapies.

Conclusion
This guide provides a detailed protocol for TABS library preparation, emphasizing key

quantitative parameters and critical quality control checkpoints. By following these steps,

researchers can reliably generate high-quality libraries for a wide range of NGS applications,

from whole-genome sequencing to targeted genomic analyses. Adherence to best practices in

DNA quantification, careful execution of the enzymatic and cleanup steps, and thorough final

library validation are essential for achieving optimal sequencing results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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